molecular formula C11H11ClO5S B2699935 Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate CAS No. 2138216-46-1

Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate

Cat. No. B2699935
CAS RN: 2138216-46-1
M. Wt: 290.71
InChI Key: KTVFDKPKDJDSGO-UHFFFAOYSA-N
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Description

“Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate” is a chemical compound with the CAS Number: 2138216-46-1 . It has a molecular weight of 290.72 . The IUPAC name for this compound is methyl 7- (chlorosulfonyl)isochromane-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Recovery and Reuse of Solvents

  • The production process of intermediates like Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, related to Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate, uses significant amounts of acetic acid as a solvent. Research has shown that while azeotropic distillation is ineffective for acetic acid recovery due to the effluent's complexity, extraction methods can successfully recover acetic acid, allowing it to be reused in the production process (Wang Tian-gui, 2006).

Synthesis of Antitumor Agents

  • The compound has been implicated in the synthesis pathways leading to novel broad-spectrum antitumor agents. For example, interactions involving isocyanates and specific derivatives in cold methanol or ethanol can yield compounds with curative activity against leukemia, showcasing the potential of derivatives of this compound in medicinal chemistry (M. Stevens et al., 1984).

Development of Organic Synthesis Methods

  • Advanced organic synthesis methods have utilized derivatives of this compound for creating complex molecules. For instance, the compound's derivatives have been involved in total synthesis processes, highlighting its role in facilitating the construction of intricate organic structures (Nikola Topolovčan et al., 2021).

Enabling Chemical Transformations

  • The compound is foundational in chemical transformations that yield novel molecular structures with potential applications in drug development and material sciences. For example, direct conversions and chlorosulfonylation reactions have been documented, demonstrating the versatility of this compound and its derivatives in organic chemistry (A. M. Qaisi et al., 2004).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVFDKPKDJDSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCOC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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